Trisilylamine

Beschreibung

Historical Trajectory of Trisilylamine Discovery and Initial Academic Inquiry

The pioneering synthesis of this compound was first reported in 1921 by Alfred Stock and Karl Somieski. google.comsmolecule.com Their work involved the reaction of monochlorosilane with ammonia (B1221849), a foundational method that continues to inform contemporary synthetic strategies. smolecule.com This initial discovery spurred further academic investigation into the nature of the silicon-nitrogen bond and the unique properties of silylamines. Early research efforts were often met with challenges due to the compound's high reactivity and the difficulties in purification. smolecule.com The primary reaction for its synthesis is:

3SiH₃Cl + 4NH₃ → (SiH₃)₃N + 3NH₄Cl smolecule.com

This reaction is spontaneous and exothermic, producing ammonium (B1175870) chloride as a solid byproduct that needs to be carefully removed. google.comjustia.com

Significance of the Si-N Bond in Inorganic and Organometallic Chemistry: A Contextual Framework for this compound

The silicon-nitrogen (Si-N) bond is a cornerstone of modern inorganic and organometallic chemistry, and its unique characteristics provide a framework for understanding the importance of this compound. Si-N bonds are known for their high strength and thermal stability, which is attributed to the covalent nature of the bond. scielo.brgelest.com This robustness makes materials containing Si-N bonds, such as silicon nitride, suitable for high-temperature applications and as electrical insulators in the electronics industry. scielo.br

The Si-N bond's properties, including its influence on the optical band gap and dielectric constant, are crucial in the fabrication of semiconductor devices. aip.org The formation of Si-N bonds is a significant area of research, with catalysis being a key route for their efficient and selective creation. researchgate.net The study of reactions in silicon-nitrogen plasma, often involving silane (B1218182) and ammonia, is fundamental to processes like plasma-enhanced chemical vapor deposition (PECVD) used for producing silicon nitride films. rsc.orgresearchgate.net

Evolution of Research Paradigms for this compound: From Fundamental Synthesis to Advanced Applications

Research on this compound has evolved significantly since its discovery. Initial studies focused on fundamental synthesis and characterization. Over time, advancements in purification techniques, such as advanced distillation, have enabled the production of high-purity this compound, with purity levels exceeding 90%. smolecule.comgoogle.com

The focus of research has since shifted towards advanced applications, driven by the demands of the semiconductor industry. pmarketresearch.com this compound is now a key precursor for depositing high-purity silicon oxide and silicon nitride films through methods like atomic layer deposition (ALD) and chemical vapor deposition (CVD). argosun.com These films are essential for creating insulating layers and filling gaps in the intricate architecture of modern microchips. argosun.comgoogle.com The use of this compound is particularly advantageous as it does not require plasma excitation for film growth, simplifying the manufacturing process. google.com

Scope and Objectives of Current this compound Academic Research

Current academic research on this compound is multifaceted, with several key objectives guiding the investigations. A primary goal is to develop more efficient, safer, and cost-effective synthesis methods to produce high-purity this compound. google.com This includes exploring alternative reaction pathways, such as the thermal decomposition of perhydropolysilazane, to avoid the use of hazardous starting materials and simplify purification. google.com

Another major research focus is the development of modified silylamines and novel precursors for advanced materials. Researchers are leveraging computational modeling to design derivatives with balanced reactivity and safety profiles. The overarching aim is to synthesize materials with tailored properties for specific applications, such as low-carbon silicon nitride films for high-performance electronics. Furthermore, there is a growing emphasis on sustainability, with research directed towards greener production methods that minimize environmental impact. pmarketresearch.com

The table below provides a summary of key properties of this compound:

| Property | Value |

| Chemical Formula | N(SiH₃)₃ |

| Molar Mass | 105.34 g/mol |

| Appearance | Colorless liquid google.com |

| Melting Point | -105.6 °C google.com |

| Boiling Point | 52 °C google.com |

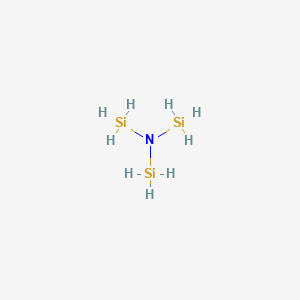

Structure

2D Structure

3D Structure

Eigenschaften

InChI |

InChI=1S/H9NSi3/c2-1(3)4/h2-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSJXMPCFODQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N([SiH3])([SiH3])[SiH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H9NSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13862-16-3 | |

| Record name | Silanamine, N,N-disilyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013862163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Trisilylamine and Its Derivatives

Classical Approaches to Trisilylamine Synthesis: Reinvestigation and Optimization

The foundational methods for synthesizing this compound, while established for decades, continue to be the subject of research aimed at optimizing yield, purity, and scalability.

3SiH₃Cl + 4NH₃ → (SiH₃)₃N + 3NH₄Cl smolecule.com

Mechanistically, the synthesis proceeds through the nucleophilic attack of ammonia (B1221849) on the silicon atom of the chlorosilane, leading to the formation of silylamine intermediates and the elimination of a solid byproduct, ammonium (B1175870) chloride. google.com A significant challenge in this process is the effective removal of this solid byproduct.

Optimization efforts have focused on refining reaction conditions to improve efficiency and product purity. smolecule.com One major area of investigation involves conducting the synthesis in the liquid phase using an anhydrous solvent. This approach allows for better temperature control and facilitates the separation of the final product. For instance, a method has been developed where monochlorosilane is introduced into a reactor with an anhydrous solvent like toluene at temperatures ranging from -100°C to 0°C, with a preferred temperature of approximately -78°C. google.com Anhydrous ammonia is then added to this solution, resulting in the formation of this compound dissolved in the solvent and a suspended ammonium chloride precipitate, which can then be removed by filtration. google.com

Table 1: Comparison of Reaction Conditions for Aminolysis of Monochlorosilane

| Parameter | Gas-Phase Synthesis | Liquid-Phase Synthesis (Toluene) |

| Reactants | Gaseous SiH₃Cl and NH₃ | SiH₃Cl and NH₃ (gas or liquid) |

| Solvent | None | Toluene or similar anhydrous solvent |

| Temperature | Elevated temperatures | -100°C to 0°C (typically -78°C) |

| Pressure | Variable | Atmospheric or slightly above |

| Byproduct Form | Solid NH₄Cl | Suspended NH₄Cl solid |

| Separation | Sublimation/Filtration of solids | Filtration/Centrifugation of solids |

| Advantages | Simpler setup | Better temperature control, easier separation |

| Disadvantages | Byproduct handling can be difficult | Requires solvent handling and recovery |

Research into alternative synthetic pathways aims to overcome the limitations of the classical aminolysis of halosilanes, particularly the formation of solid ammonium halide byproducts. One such strategy involves a ligand exchange reaction between aminosilanes and chlorosilanes, which offers a cleaner synthetic route by avoiding the co-production of ammonium salts.

Another approach utilizes different precursors entirely. For example, methods are being developed that involve the reaction of an aminosilane compound with ammonia. google.com This transamination reaction can produce this compound and an amine byproduct, which may be easier to separate than a solid salt. google.com The general scheme for this type of reaction is:

(R₃Si)₂NR' + NH₃ ⇌ (SiH₃)₃N + R'NH₂

Modern Synthetic Strategies for this compound: Innovations and Efficiency

Modern approaches to this compound synthesis are increasingly influenced by the need for more efficient, controlled, and sustainable manufacturing processes.

While direct ammonolysis remains common, catalytic methods are an active area of research for silicon-nitrogen bond formation. The goal is to develop catalysts that can lower the energy barrier for the reaction, thereby reducing the required temperature or pressure, increasing selectivity towards the desired product, and minimizing byproduct formation. Metal-catalyzed reactions are being explored to provide more controlled and efficient routes to this compound and its derivatives.

The mechanistic underpinning of such catalytic processes often involves the activation of Si-H or N-H bonds. For example, cobalt complexes with specific PNP (pincer) ligands have demonstrated high activity in the dehydrogenative coupling of silanes and amines to form aminosilanes. researchgate.net This type of catalytic cycle could potentially be adapted for the synthesis of this compound from silane (B1218182) and ammonia, providing a pathway that generates H₂ as the only byproduct, which is a significant improvement in atom economy.

The principles of green chemistry are guiding new developments in this compound synthesis, focusing on waste reduction and resource efficiency. rsc.orgnih.gov A significant advancement is the development of a condensed-phase, solvent-free synthesis process. google.com In this method, the reaction is conducted in a liquid phase where this compound itself acts as the reaction medium, completely eliminating the need for an external solvent. google.com This approach not only reduces chemical waste but also simplifies the product separation and purification stages.

The reaction is carried out by contacting a mixture of liquid this compound and monochlorosilane with ammonia. google.com This method can produce this compound with a purity level of 90% or greater directly from the reactor. google.com Atom economy is a major consideration, as the classical synthesis generates 1.5 units of ammonium chloride for every unit of this compound produced. google.com Solvent-free and catalytic approaches that minimize or eliminate such byproducts are therefore highly desirable from a green chemistry perspective.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives involves the substitution of one or more hydrogen atoms on the silicon atoms with various organic or inorganic groups. These derivatives are designed to have tailored properties, such as enhanced thermal stability or volatility, for specific applications like thin-film deposition.

Synthetic methods for these derivatives can be broadly categorized into two approaches:

Post-synthesis functionalization: This involves reacting pre-formed this compound with specific chemical reagents to introduce the desired functional groups.

Use of functionalized precursors: This method employs modified silyl (B83357) precursors that already contain the desired functional groups in the initial synthesis reaction.

A prominent example is the synthesis of tris(trimethylsilyl)amine, ((CH₃)₃Si)₃N. Early attempts to produce this derivative by reacting trimethylchlorosilane with ammonia were unsuccessful, as the reaction halts at the disilylated stage, forming hexamethyldisilazane. wikipedia.org The successful synthesis is achieved by reacting the sodium salt of hexamethyldisilazane with trimethylchlorosilane, which yields the desired product in approximately 80% yield. wikipedia.org Another example involves using hexamethyldisilazyl-lithium with chlorosilanes to create substituted trisilylamines.

Table 2: Selected Functionalized Silylamine Derivatives and Synthesis Precursors

| Derivative Name | Formula | Key Precursors | Synthetic Approach |

|---|---|---|---|

| Tris(trimethylsilyl)amine | ((CH₃)₃Si)₃N | Sodium hexamethyldisilazide, Trimethylchlorosilane | Reaction of a silylamide salt with a halosilane |

| Mono-halogenated this compound | (SiH₃)₂N(SiH₂X) (X=Cl, Br, I) | This compound, Halogenating agent | Post-synthesis functionalization |

Strategies for Silicon Substitution in this compound Analogues

The modification of the this compound structure by introducing organic or inorganic groups onto the silicon atoms is a primary strategy for tailoring the compound's properties, such as volatility and thermal stability, for specific applications like thin-film deposition . These synthetic approaches generally involve either the use of pre-functionalized silyl precursors or the direct substitution on a pre-formed this compound skeleton.

One common method involves the reaction of an amine with a silyl halide. For instance, mono-substituted this compound derivatives with the formula (SiH₃)₂N-SiH₂-X, where X can be a halogen, isocyanato, amino, or alkoxy group, have been synthesized for use as silicon-containing thin-film precursors google.com. The reaction of silyl halides with amines can be performed in the presence of a solvent, with the amine also acting as a scavenger for the hydrogen halide byproduct to prevent the formation of solid ammonium halides .

Another strategy is the ligand exchange reaction between aminosilanes and chlorosilanes. This method offers a cleaner synthetic route by avoiding the formation of ammonium halide byproducts . The reactivity of silicon-centered compounds towards substitution is often greater than that of their carbon analogues. This is attributed to the longer bond lengths around the central silicon atom, which reduces steric hindrance and makes the functionalized silicon center more susceptible to nucleophilic attack researchgate.net.

The synthesis of more complex this compound analogues can be achieved by reacting alkali metal silylamides with functionalized chlorosilanes. For example, lithium bis(silyl)amides can react with a third, different chlorosilane to introduce a variety of substituents at the silicon atoms scispace.com. This approach allows for the construction of trisilylamines with tailored electronic and steric properties.

A summary of strategies for silicon substitution is presented in the table below.

| Strategy | Reactants | Key Features |

| Silyl Halide Aminolysis | Silyl halide (e.g., SiH₃Cl) and an amine (e.g., NH₃) | Amine can act as a hydrogen halide scavenger. Can be used to introduce various functional groups (X) on one silicon atom, yielding (SiH₃)₂N-SiH₂-X google.com. |

| Ligand Exchange | Aminosilane and Chlorosilane | Avoids the formation of ammonium halide byproducts, providing a cleaner reaction profile . |

| Alkali Metal Silylamide Route | Alkali bis(silyl)amide and a functionalized chlorosilane | Allows for the introduction of a third, different silyl group, enabling the synthesis of highly tailored this compound derivatives scispace.com. |

Nitrogen-Centered Functionalization of this compound

Direct functionalization at the nitrogen center of this compound is challenging due to the delocalization of the nitrogen lone pair into the vacant d-orbitals of the silicon atoms, a phenomenon described as pπ-dπ back-bonding . This interaction results in a planar geometry at the nitrogen atom and significantly reduces its basicity and nucleophilicity compared to its carbon analogue, trimethylamine (B31210) quora.com. Consequently, reactions that directly target the nitrogen atom are less common than those involving silicon substitution.

Despite its low basicity, this compound can undergo reactions involving the cleavage of the Si-N bond. For example, it reacts with hydrogen chloride to yield silyl chloride and ammonium chloride dtic.mil. Furthermore, in the presence of a base such as ammonia, this compound can undergo a self-condensation reaction involving the elimination of silane (SiH₄) to form cyclotrisilazanes, such as N,N',N''-trisilylcyclotrisilazane dtic.mil. This reaction is thought to proceed through an intermolecular mechanism dtic.mil.

A key strategy for achieving nitrogen-centered functionalization is through the use of N-metallated silicon-nitrogen derivatives scispace.com. Alkali metal silylamides, such as lithium bis(trimethylsilyl)amide, are widely used synthetic intermediates where the nitrogen atom is part of a highly reactive anionic species. These compounds can then be reacted with a variety of electrophiles to introduce functional groups at the nitrogen center, although this often leads to cleavage of a Si-N bond if a this compound is the starting material. The synthesis of these alkali silylamides can be achieved by reacting a silylamine with an organolithium reagent or an alkali metal hydride scispace.com.

The table below summarizes key reactions involving the nitrogen center of this compound.

| Reaction Type | Reagents | Products | Notes |

| Si-N Bond Cleavage | This compound, Hydrogen Chloride | Silyl chloride, Ammonium chloride | Demonstrates the reactivity of the Si-N bond towards protic acids dtic.mil. |

| Base-Catalyzed Condensation | This compound, Ammonia (catalyst) | N,N',N''-trisilylcyclotrisilazane, Silane | Involves the intermolecular elimination of silane dtic.mil. |

| Formation of N-Metallated Derivatives | Disilylamine, Organolithium reagent | Lithium bis(silyl)amide | Creates a highly nucleophilic nitrogen center for further functionalization scispace.com. |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules containing silicon-nitrogen bonds is an area of growing interest, though the stereoselective synthesis of this compound derivatives with a chiral center at silicon or nitrogen remains a specialized field with limited examples in the literature. The development of synthetic methods for chiral amines, in general, has seen significant progress, with transition metal-catalyzed asymmetric hydrogenation being a prominent strategy nih.gov. However, the application of these methods to silylamines is not extensively documented.

One approach to synthesizing chiral silylamines involves the enantioselective reduction of α-silylimines. For instance, the Meerwein-Ponndorf-Verley-type reduction of N-tosylsilylimines using a chiral lithium amide has been shown to produce α-silylamines with high enantioselectivity acs.orgnih.gov. Density functional theory (DFT) calculations have been employed to understand the transition states that control the stereochemical outcome of these reactions, indicating that steric repulsions play a crucial role nih.gov.

The development of chiral catalysts is central to the advancement of stereoselective synthesis. While a wide array of chiral ligands and catalysts have been developed for the synthesis of chiral organic amines, their application to the synthesis of chiral this compound derivatives is an area that warrants further exploration nih.gov. The synthesis of chiral amides through methods like carbene insertion into an N-H bond, co-catalyzed by an achiral rhodium complex and a chiral squaramide, showcases the potential for creating chiral nitrogen centers with high enantioselectivity researchgate.net. Similar strategies could potentially be adapted for the synthesis of chiral silylamines.

The table below outlines a key approach for the synthesis of chiral silylamine derivatives.

| Method | Substrate | Chiral Reagent/Catalyst | Product | Key Finding |

| Meerwein-Ponndorf-Verley-type Reduction | N-tosylsilylimine | Chiral lithium amide | α-Silylamine | High enantioselectivity is achieved, with the stereochemical outcome influenced by steric interactions in a deformed six-membered transition state acs.orgnih.gov. |

Advanced Structural and Electronic Structure Elucidation of Trisilylamine

Theoretical Frameworks for Trisilylamine Bonding Analysis

Theoretical chemistry offers powerful tools to dissect the nuanced electronic structure of this compound. Central to these investigations is explaining the planarity of the Si₃N skeleton and the nature of the silicon-nitrogen bond.

Early electron diffraction studies established that the Si₃N skeleton in this compound is essentially planar, with an Si-N-Si bond angle of approximately 119.7°. tandfonline.comresearchgate.net This contrasts sharply with the pyramidal structure of trimethylamine (B31210) and its C-N-C angle of around 111°. This planarity strongly suggests that the nitrogen atom in this compound is sp² hybridized, rather than the sp³ hybridization seen in trimethylamine. acs.orguni-kassel.de

Ab initio and Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic factors responsible for this structural preference. Several key theories have been proposed and investigated:

pπ–dπ Bonding: The most traditional explanation posits that the lone pair of electrons on the nitrogen atom, residing in a p-orbital perpendicular to the Si₃N plane, is delocalized into the empty, energetically accessible 3d-orbitals of the three silicon atoms. acs.orguni-kassel.de This pπ–dπ interaction would create partial double bond character in the Si-N bonds, forcing a planar geometry to maximize orbital overlap and stabilizing the molecule. uni-kassel.dewiley-vch.de This delocalization also explains the shortened Si-N bond length (experimentally ~1.734 Å) compared to a typical Si-N single bond. tandfonline.com

Negative Hyperconjugation: Natural Bond Orbital (NBO) analysis performed on DFT-optimized structures provides a more nuanced view. researchgate.net These studies suggest that a significant stabilizing interaction is the delocalization of the nitrogen lone pair (n) into the antibonding σ* orbitals of the silicon-hydrogen bonds (n → σ*Si-H). researchgate.netresearchgate.net This negative hyperconjugation effectively reduces the electron density on the nitrogen, lessens lone pair-bond pair repulsion, and promotes planarity.

Electrostatic Repulsion: Another contributing factor identified through theoretical models is the high polarity of the Si-N bond. uni-oldenburg.de Due to silicon's lower electronegativity compared to carbon, the silicon atoms in this compound carry a significant partial positive charge. The electrostatic repulsion between these three positively charged silicon centers is minimized in a trigonal planar arrangement where they are farthest apart. researchgate.netuni-oldenburg.de

Modern computational studies suggest that the planarity of this compound is not due to a single factor but rather a combination of these effects, with negative hyperconjugation and electrostatic forces likely playing the most dominant roles. researchgate.netuni-oldenburg.de

| Parameter | Experimental Value (Electron Diffraction) | Reference | Theoretical Value (Example) | Reference |

|---|---|---|---|---|

| Si-N Bond Length | 1.734 ± 0.002 Å | tandfonline.comresearchgate.net | ~1.741 Å | researchgate.net |

| Si-N-Si Bond Angle | 119.7 ± 0.1° | tandfonline.comresearchgate.net | 120.0° | researchgate.net |

| Si-H Bond Length | 1.485 Å (assumed/refined) | muni.cz | - | - |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ(r)). researchgate.netnih.gov While detailed QTAIM studies specifically on this compound are not widely published, the methodology allows for a precise characterization of the Si-N bond.

In a QTAIM analysis, a bond path between two atoms indicates a chemical bond. researchgate.net A bond critical point (BCP) is located on this path where the electron density is at a minimum. nih.gov The properties at this BCP reveal the nature of the interaction:

Electron Density (ρc): The value of ρ(r) at the BCP correlates with the bond order.

Laplacian of Electron Density (∇²ρc): The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρc < 0, typical of covalent/shared interactions) or depleted (∇²ρc > 0, typical of ionic/closed-shell interactions). nih.gov

Energy Densities: The local kinetic (Gc) and potential (Vc) energy densities, and their sum (the total energy density, Hc), further classify the bond. A negative Hc is indicative of significant covalent character.

For the Si-N bond in this compound, a QTAIM analysis would be expected to find a BCP with a negative Laplacian (∇²ρc < 0) and a negative total energy density (Hc < 0), confirming a bond with significant covalent character. However, given the polarity of the bond, the values would likely fall in an intermediate region between a purely covalent bond (like C-C) and a purely ionic interaction, reflecting its polar covalent nature.

Relativistic effects become increasingly important in determining the electronic structure and properties of molecules containing heavy elements. academie-sciences.frresearchgate.net These effects arise from the high velocities of core electrons, leading to a "relativistic contraction" of s and p orbitals and an "indirect expansion" and destabilization of d and f orbitals. researchgate.netstackexchange.com

Advanced Spectroscopic Characterization Techniques for Structural Insights

Spectroscopic methods provide experimental validation for the theoretical models of this compound's structure and bonding. Vibrational and nuclear magnetic resonance spectroscopies, in particular, offer direct probes into the molecular geometry and the electronic environment of the constituent nuclei.

Infrared (IR) and Raman spectroscopy have been crucial in confirming the planar structure of this compound. muni.cz The number and activity of observed vibrational modes are dictated by the molecule's symmetry. The experimental spectra are consistent with a planar Si₃N skeleton, which corresponds to the C₃ₕ point group. muni.cz This is in contrast to the C₃ᵥ symmetry that would be expected for a pyramidal structure.

Normal coordinate analyses have been performed to assign the observed frequencies to specific molecular motions. muni.cz Isotopic substitution studies, particularly with ¹⁵N and deuterium (B1214612) (N(SiD₃)₃), have been vital for verifying these assignments. A key observation is that the symmetric NSi₃ stretching mode shows a negligible isotopic shift upon substitution of ¹⁴N with ¹⁵N, which is strong evidence that the nitrogen atom does not move along the principal symmetry axis during this vibration—a behavior characteristic of a planar molecule. muni.cz

| Symmetry (C₃ₕ) | Mode Description | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| A' | SiH₃ symmetric stretch | 2180 | |

| A' | SiH₃ symmetric deformation | 1011 | |

| A' | NSi₃ symmetric stretch | 493 | |

| A" | SiH₃ asymmetric stretch | - | - |

| A" | SiH₃ rocking | 748 | |

| E' | SiH₃ asymmetric stretch | - | - |

| E' | SiH₃ asymmetric deformation | 995 | |

| E' | SiH₃ rocking | 697 | |

| E" | SiH₃ rocking | 697 |

Note: Not all modes are listed, and assignments can vary slightly between studies.

¹⁵N and ²⁹Si NMR spectroscopy provides direct information about the electronic environment at the nitrogen and silicon nuclei, respectively. The chemical shifts (δ) and spin-spin coupling constants (J) are sensitive to factors like hybridization, bond polarity, and electron delocalization.

The natural abundance of both ¹⁵N (0.36%) and ²⁹Si (4.7%) is low, often requiring isotopic enrichment or specialized techniques like INEPT for detection. Studies on this compound and related silylamines using magnetic double resonance techniques have successfully determined these parameters.

Chemical Shifts (δ): The ¹⁵N chemical shift in this compound is found at a different position compared to amines with pyramidal nitrogen atoms, reflecting the distinct electronic environment of the sp²-hybridized, electron-delocalized nitrogen. Similarly, the ²⁹Si chemical shift provides insight into the silicon atom's coordination and the nature of its bond to nitrogen.

Coupling Constants (¹J(²⁹Si,¹⁵N)): The one-bond coupling constant between ²⁹Si and ¹⁵N is a direct measure of the interaction between these two nuclei, mediated by the bonding electrons. The magnitude of ¹J(²⁹Si,¹⁵N) is related to the s-character of the hybrid orbitals forming the Si-N bond. The observed values in silylamines are consistent with the proposed bonding models involving significant delocalization.

These NMR parameters, when compared across a series of silylamine compounds, provide strong experimental support for the theoretical models of bonding and electron delocalization that explain the unique structure of this compound.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Reference |

|---|---|---|---|---|

| (Me₃Si)₃N | ¹⁵N | -349.8 | ¹J(²⁹Si,¹⁵N) = 19.3 | |

| [Me₂(Br)Si]₃N | ¹⁵N | -282.4 | ¹J(²⁹Si,¹⁵N) = 31.8 | |

| N(SiH₃)₃ | ²⁹Si | -39.7 (rel. to TMS) | ¹J(²⁹Si,¹H) ≈ 204.5 | |

| N(SiH₃)₃ | ¹⁵N | -354.5 (rel. to MeNO₂) | ¹J(¹⁵N,¹H) ≈ 6.1 |

Note: Chemical shifts are reference-dependent. The values shown are for illustrative purposes to indicate trends and measured parameters.

Electron Diffraction and X-ray Diffraction Studies: Beyond Basic Geometry, Focusing on Anharmonicity and Electron Distribution

The molecular structure of this compound has been a subject of significant interest, primarily due to the planar geometry at the nitrogen atom, a stark contrast to its carbon analogue, trimethylamine. Both gas-phase electron diffraction and low-temperature X-ray diffraction studies have been instrumental in elucidating the fine details of its structure, revealing subtle effects beyond a simple rigid model.

A key finding from gas-phase electron diffraction is the planarity of the Si₃N skeleton. rsc.orgrsc.org However, these studies also revealed an apparent small deviation from a perfect 120° Si-N-Si bond angle. This is not attributed to a non-planar ground state but rather to a "shrinkage effect," a phenomenon arising from molecular vibrations, which is a manifestation of anharmonicity. rsc.orgrsc.org In a vibrating molecule, the average distance between two atoms is not the same as the distance in the equilibrium geometry. For this compound, this vibrational effect leads to an apparent shortening of the Si...Si distance, making the Si-N-Si angle seem slightly smaller than 120°. rsc.org One re-determination of the structure reported the Si-N-Si angle as 119.7 ± 0.1°, with the deviation from 120° being attributed to this shrinkage effect. rsc.orgrsc.org Spectroscopic data have confirmed that the molecule is indeed planar. rsc.org

Low-temperature X-ray diffraction studies on crystalline this compound have provided a static picture of the molecule, complementing the dynamic information from gas-phase experiments. A study at 115 K determined the crystal structure to be triclinic. rsc.org The heavy atoms were found to vibrate predominantly in a direction parallel to the molecular C₃ axis. rsc.org Importantly, the deviations from C₃h symmetry were found to be negligible, even for the hydrogen atoms. rsc.org This high symmetry in the crystalline state further supports the planarity of the Si₃N framework. The mean Si-N bond length was determined to be 1.730(5) Å. rsc.org

These diffraction studies, by revealing the planarity and the vibrational effects, provide insight into the electron distribution within the molecule. The planar geometry and the shorter-than-expected Si-N single bond length (predicted to be around 1.861 Å based on atomic radii) have been interpreted as evidence for pπ-dπ bonding, where the nitrogen lone pair electrons are delocalized into the vacant d-orbitals of the silicon atoms. rsc.orgvedantu.com This delocalization would increase the electron density in the Si-N bonds and enforce the planar arrangement. vedantu.com

Interactive Table: Selected Structural Parameters of this compound from Diffraction Studies

| Parameter | Gas-Phase Electron Diffraction | X-ray Diffraction (115 K) |

| Si-N Bond Length (Å) | 1.734 ± 0.002 rsc.org | 1.730(5) rsc.org |

| Si-N-Si Angle (°) | 119.7 ± 0.1 rsc.org | ~120 (planar) rsc.org |

| Si...Si Distance (Å) | 3.005 ± 0.020 researchgate.net | - |

| Crystal System | - | Triclinic rsc.org |

| Space Group | - | P-1 nih.gov |

Photoelectron Spectroscopy (PES) for Valence and Core Level Electronic Structure of this compound

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. khanacademy.org Studies on this compound have provided direct experimental evidence for the energies of its valence and core orbitals, offering insights into its bonding.

The He(I) and He(II) photoelectron spectra reveal the energy levels of the valence electrons. A comparative study of trimethylamine, this compound, and trigermylamine showed significant differences in their electronic structures. acs.org In this compound, the highest occupied molecular orbital (HOMO), which corresponds to the nitrogen "lone pair," is found to be stabilized compared to what would be expected for a simple amine. This stabilization is attributed to the interaction of the nitrogen pπ orbital with the d-orbitals of the silicon atoms. researchgate.net This interaction, often described as pπ-dπ back-bonding, delocalizes the lone pair electrons and contributes to the planarity of the molecule. researchgate.net

Core level spectroscopy, typically using X-rays (XPS), provides information about the more tightly bound core electrons. The binding energies of core electrons are sensitive to the chemical environment of the atom. While specific high-resolution core level spectra for this compound are not extensively detailed in readily available literature, the principles of XPS allow for predictions. The N 1s and Si 2p core level binding energies would be characteristic of the specific chemical environment in this compound. For instance, the N 1s binding energy would be expected to be different from that in ammonia (B1221849) or trimethylamine due to the influence of the three electropositive silicon atoms and the planar geometry.

The ionization energies for the valence orbitals of this compound provide a quantitative measure of their stability. The assignment of the bands in the photoelectron spectrum is often aided by theoretical calculations.

Interactive Table: Valence Ionization Energies of this compound

| Ionization Energy (eV) | Orbital Assignment |

| Data not explicitly available in search results | N(pπ) "lone pair" |

| Data not explicitly available in search results | Si-N σ bonds |

| Data not explicitly available in search results | Si-H σ bonds |

Intermolecular Interactions and Aggregation Behavior of this compound

The nature of intermolecular interactions in this compound is crucial for understanding its physical properties in the condensed phases, such as its boiling point and solid-state packing.

In the solid state, X-ray diffraction analysis of this compound at 115 K revealed that there are no short intermolecular contacts. rsc.orgstackexchange.com This suggests that the interactions between molecules in the crystal lattice are primarily weak van der Waals forces. stackexchange.comwikipedia.org The absence of strong intermolecular interactions like hydrogen bonds (as there are no N-H bonds) or significant dipole-dipole interactions is consistent with the molecule's high symmetry and the delocalization of the nitrogen lone pair, which would reduce the molecular dipole moment.

In the context of aggregation, there is no evidence to suggest that this compound forms specific aggregates in the liquid or solid state under normal conditions. Its behavior is consistent with that of a simple molecular substance with weak, non-directional intermolecular forces. The interactions are likely dominated by London dispersion forces, which arise from temporary fluctuations in electron distribution. libretexts.org

Reactivity and Reaction Mechanisms of Trisilylamine

Acid-Base Chemistry of Trisilylamine: Lewis Acidity/Basicity and Proton Affinity Studies

This compound, with the chemical formula N(SiH₃)₃, exhibits unique acid-base properties that distinguish it from its carbon-based analog, trimethylamine (B31210) (N(CH₃)₃). While trimethylamine is a well-known Lewis base due to the lone pair of electrons on the nitrogen atom, the basicity of this compound is significantly reduced. benchchem.comvedantu.comdoubtnut.com This phenomenon is attributed to the planar geometry of the N(Si)₃ skeleton and the delocalization of the nitrogen lone pair into the vacant d-orbitals of the three silicon atoms, a concept often described as pπ-dπ back-bonding. vedantu.comdoubtnut.comyoutube.com This interaction gives the N-Si bonds partial double bond character and makes the lone pair less available for donation to a Lewis acid. vedantu.comdoubtnut.com

An alternative explanation involves the overlap of nitrogen's p-orbitals with the σ* (antibonding) orbitals of the Si-H bonds, which are silicon-centered due to silicon's lower electronegativity. stackexchange.com This negative hyperconjugation also contributes to the delocalization of the nitrogen lone pair, thereby reducing the molecule's basicity. stackexchange.comacs.org Despite this reduced basicity, this compound can still be protonated by very strong acids. stackexchange.com

The proton affinity of a molecule is a measure of its gas-phase basicity. Theoretical studies have been conducted to calculate the proton affinity of this compound. nist.govresearchgate.net These computational investigations, corrected for zero-point vibrational energies, provide valuable insights into the molecule's intrinsic basicity and generally show reasonable agreement with available experimental data. researchgate.net The study of proton affinity helps in understanding the fundamental aspects of the molecule's reactivity, particularly in acid-catalyzed reactions. mdpi.com

Substitution Reactions of this compound: Nucleophilic and Electrophilic Pathways

This compound can undergo substitution reactions through both nucleophilic and electrophilic pathways, primarily involving the cleavage and formation of the silicon-nitrogen bond.

Mechanistic Investigations of Silicon-Nitrogen Bond Cleavage and Formation

The silicon-nitrogen bond in this compound is remarkably stable, a property that makes it a valuable precursor for materials like silicon nitride. benchchem.com This stability is a consequence of the aforementioned pπ-dπ bonding and negative hyperconjugation, which strengthen the Si-N linkage. vedantu.comdoubtnut.comacs.org However, this bond can be cleaved under specific conditions.

Studies on the decomposition of organosilicon compounds containing silicon-nitrogen bonds have provided insights into the mechanisms of Si-N bond cleavage. scholaris.ca These investigations often involve computational modeling to map out reaction pathways and determine the most kinetically and thermodynamically favorable routes. scholaris.ca For instance, the pyrolysis of substituted trisilylamines can lead to intramolecular transamination, resulting in the formation of isomeric trisilazanes. rsc.org

The formation of the Si-N bond in the synthesis of this compound and related compounds has also been the subject of mechanistic studies. rsc.org Reactions in silicon-nitrogen plasmas, for example, involve a series of elementary steps including radical additions and silylene insertions that lead to the creation of Si-N bonds. rsc.org The reaction between silyl (B83357) halides and ammonia (B1221849) to form this compound is a classic example, with the initial formation of monosilylamine and disilylamine as intermediates that rapidly condense. dtic.milgoogle.com

Reactivity with Protic and Aprotic Reagents

The reactivity of this compound with various reagents is a key aspect of its chemistry.

Protic Reagents: this compound reacts violently with water, a protic reagent, to produce silicon dioxide (SiO₂), hydrogen (H₂), and ammonia (NH₃). benchchem.com This high reactivity contrasts with the hydrolytic stability of some substituted trisilylamines. benchchem.comrsc.org For instance, the Si-H function in certain substituted trisilylamines is relatively inert to hydrolysis. rsc.org The reaction with hydrogen chloride (HCl) is another example of its interaction with a protic acid, leading to the cleavage of the Si-N bond. stackexchange.com

Aprotic Reagents: this compound's reactions with aprotic reagents are also significant. It can react with ammonia in the liquid phase, where ammonia acts as a catalyst to eliminate silane (B1218182) (SiH₄) and form cyclotrisilazane. benchchem.comdtic.mil Other bases like trimethylamine, monomethylamine, and lithium hydride can also facilitate the elimination of silane from this compound. dtic.mil The reaction does not occur in the gas phase, even at elevated temperatures, but proceeds readily in the liquid phase. dtic.mil Interestingly, this compound is unreactive towards carbon dioxide (CO₂), carbon disulfide (CS₂), and carbon oxysulfide (COS) at high temperatures and pressures. benchchem.com Reactions can also be carried out in aprotic solvents like hydrocarbons, ethers, and acetonitrile. google.com

Coordination Chemistry of this compound: Ligand Properties and Metal Complexation

While the delocalization of the nitrogen lone pair in this compound reduces its basicity, it can still function as a ligand in coordination chemistry, particularly with transition metals.

This compound as a Ligand in Transition Metal Chemistry: Synthesis and Structural Characterization of Complexes

The ability of silyl ligands to create electron-rich metal centers makes them valuable in transition metal coordination chemistry. rsc.org Although less common than its organic counterparts, this compound and its derivatives can coordinate to metal ions. The coordination behavior is influenced by the electronic and steric properties of the silyl groups. rsc.org

The synthesis of metal complexes involving this compound-type ligands often involves the reaction of a suitable metal precursor with the silylamine. The resulting complexes are then characterized using various techniques, including X-ray crystallography, to determine their molecular structure. These structural studies provide crucial information about the bonding between the metal center and the silylamine ligand.

Catalytic Activity of this compound-Metal Complexes: Mechanistic Insights

Trinuclear transition metal complexes, in general, have garnered significant attention for their catalytic applications in activating small molecules. sioc-journal.cn While specific examples of the catalytic activity of this compound-metal complexes are not extensively detailed in the provided search results, the general principles of silyl ligand chemistry suggest potential applications. The electron-rich nature of the metal centers in silyl complexes can facilitate catalytic cycles. rsc.org

Mechanistic insights into the catalytic activity would involve studying the elementary steps of the catalytic process, such as substrate activation, insertion reactions, and product release. Understanding the role of the this compound ligand in stabilizing reactive intermediates and influencing the electronic properties of the metal center is crucial for designing effective catalysts.

Thermal Decomposition and Pyrolysis Pathways of this compound: Mechanistic Studies

The thermal stability and decomposition of this compound, N(SiH₃)₃, are critical for its application as a precursor in chemical vapor deposition (CVD) for producing silicon nitride (Si₃N₄) and silicon oxynitride (SiON) films. While comprehensive mechanistic studies on the unimolecular pyrolysis of pure this compound are not extensively detailed in the literature, its decomposition behavior has been inferred from its synthesis, its use in CVD processes, and by analogy to related silicon-nitrogen compounds.

This compound may undergo decomposition at temperatures exceeding 600°C. uah.es In practical applications, such as the synthesis of this compound, byproducts like ammonium (B1175870) chloride can act as a catalyst, promoting the decomposition of this compound into silane (SiH₄) and silazane species. huji.ac.il The thermal decomposition of this compound is a complex process that can proceed through several potential pathways, largely dictated by the reaction conditions such as temperature, pressure, and the presence of other chemical species.

One proposed mechanism for the thermal decomposition of this compound, particularly in the context of CVD, involves the formation of radical species. polimi.it The initiation step is likely the homolytic cleavage of a silicon-nitrogen (Si-N) bond to generate a silyl radical (•SiH₃) and a disilylamino radical (•N(SiH₃)₂).

Initiation: N(SiH₃)₃ → •N(SiH₃)₂ + •SiH₃

Following this initiation, a series of propagation steps involving hydrogen abstraction and radical recombination can occur. These steps lead to the formation of various stable and intermediate species. For instance, a silyl radical can abstract a hydrogen atom from another this compound molecule.

Propagation: •SiH₃ + N(SiH₃)₃ → SiH₄ + •N(SiH₂(SiH₃))

The resulting radicals can then undergo further reactions, leading to the formation of larger polysilazanes and eventually cross-linking to form a silicon nitride network on a substrate.

In the gas phase, the reaction kinetics of this compound can be slow. benchchem.com However, in the presence of ammonia (NH₃), which is often used as a co-reactant in CVD processes, the decomposition pathways are altered. Ammonia can facilitate the elimination of silane from this compound. benchchem.com

Ammonia-assisted Decomposition: N(SiH₃)₃ + NH₃ → [Intermediate Complex] → SiH₄ + H₂N-SiH₂-N(SiH₃)₂

Studies on analogous compounds, such as chlorinated trisilanes, suggest that the formation of silylenes (e.g., :SiH₂) could be another viable pathway in the thermal decomposition of silyl-nitrogen compounds. ugent.be

Silylene Formation Pathway (Hypothetical for this compound): N(SiH₃)₃ → HSiH₃ + :Si(H)N(SiH₃)₂

The reactivity of these silylene intermediates would then contribute to film growth in a CVD process.

A summary of potential major products from the thermal decomposition of this compound under different conditions is presented in Table 1.

| Condition | Major Products |

| High Temperature (>600°C) | Silane (SiH₄), Hydrogen (H₂), Silicon Nitride (Si₃N₄) |

| Presence of NH₄Cl | Silane (SiH₄), Silazanes |

| With NH₃ (CVD) | Silicon Nitride (Si₃N₄), Silane (SiH₄), Hydrogen (H₂) |

Photochemical Reactivity of this compound: Excited State Dynamics and Photoreactions

The photochemical behavior of this compound is intrinsically linked to its electronic structure. Unlike its carbon analogue, trimethylamine, which has a pyramidal geometry, this compound possesses a planar Si₃N skeleton. researchgate.net This planarity is attributed to the interaction between the nitrogen lone pair electrons and the vacant d-orbitals of the silicon atoms, a concept often described as pπ-dπ bonding. kit.eduarxiv.org This electronic configuration significantly influences the molecule's excited states and subsequent photoreactions.

Detailed experimental studies on the photodissociation dynamics of this compound are scarce. However, insights can be gained from computational studies and by analogy with other organosilicon compounds and small molecules containing Si-H bonds. huji.ac.ilrsc.org The absorption of ultraviolet (UV) or vacuum ultraviolet (VUV) radiation can promote this compound to an electronically excited state. lboro.ac.ukgelest.com

Excitation: N(SiH₃)₃ + hν → [N(SiH₃)₃]*

The excited state, [N(SiH₃)₃]*, is likely to be dissociative or predissociative, leading to the cleavage of the Si-N or Si-H bonds. The specific photochemical pathway will depend on the excitation wavelength and the nature of the populated excited state.

Computational data provides some information on the electronic properties of this compound relevant to its photochemistry, as shown in Table 2.

| Property | Value | Reference |

| Ionization Energy | 9.700 ± 0.100 eV | researchgate.net |

| Point Group | C₃h | researchgate.net |

| Dipole Moment | 0 D | researchgate.net |

The high symmetry (C₃h point group) and zero dipole moment indicate a nonpolar molecule in its ground state. researchgate.net Upon excitation, the molecule may undergo geometric distortions, leading to different reactivity.

Potential photoreaction channels for this compound include:

Si-N Bond Cleavage: This is a probable pathway, leading to the formation of a disilylamino radical and a silyl radical, similar to the initial step in thermal decomposition. [N(SiH₃)₃]* → •N(SiH₃)₂ + •SiH₃

Si-H Bond Cleavage: Excitation could also lead to the cleavage of a Si-H bond, producing a hydrogen atom and a trisilylaminyl radical. [N(SiH₃)₃]* → H• + N(SiH₂) (SiH₃)₂

The quantum yield, which is the probability of a specific photochemical event occurring after the absorption of a photon, has not been experimentally determined for the photodissociation of this compound. However, studies on the photolysis of silane (SiH₄) show that it does not absorb UV radiation above 185 nm, but its sensitized photolysis leads to the formation of H₂ and disilane (B73854) (Si₂H₆). This suggests that Si-H bond cleavage is a feasible photochemical process in silicon hydrides.

The photoreactions of this compound are relevant in processes like photo-assisted CVD, where light is used to enhance the deposition of silicon nitride films at lower temperatures than conventional thermal CVD. The radical species generated through photolysis can serve as reactive precursors for film growth.

Further research, including transient absorption spectroscopy and advanced computational modeling, is necessary to fully elucidate the excited state dynamics and detailed photoreaction mechanisms of this compound. uah.es

Trisilylamine As a Precursor in Advanced Materials Synthesis and Chemical Vapor Deposition Cvd

Trisilylamine as a Precursor for Silicon Nitride (Si₃N₄) Materials: Mechanistic Aspects of Preceramic Polymer Formation

This compound is a significant precursor for producing silicon nitride (Si₃N₄), a ceramic material known for its high strength, thermal stability, and electrical insulation properties. The transformation of this compound into silicon nitride often involves the formation of preceramic polymers, which are intermediate macromolecular structures that convert into the final ceramic product upon heating (pyrolysis).

The use of preceramic polymers offers a versatile route to ceramic materials with controlled shapes and properties. illinois.edudtic.milnih.gov The design of these polymers is crucial, as their chemical structure dictates the yield and composition of the final ceramic. dtic.milgoogle.com

Molecular Design of this compound-Based Precursors for Enhanced Transformational Control

The molecular design of precursors is a critical aspect of controlling the transformation into ceramic materials. nih.govefds.org For this compound-based systems, this involves modifying the basic N(SiH₃)₃ structure to influence the properties of the resulting preceramic polymer and, ultimately, the final silicon nitride material. The goal is to create precursors that are soluble, moldable, and can be cross-linked to form a stable network that gives a high yield of the desired ceramic upon pyrolysis. dtic.milgoogle.com

The introduction of specific functional groups into the precursor molecule can facilitate cross-linking at lower temperatures, which is essential for retaining the shape of the material during the ceramic conversion process. dtic.milnih.gov For instance, the presence of vinyl groups can enable cross-linking through hydrosilylation reactions. csic.es The development of novel precursors, such as amine-substituted this compound and tridisilylamine compounds, offers halogen-free routes to silicon-nitrogen-containing materials. google.com

Pyrolysis Chemistry of this compound for SiNx Film Formation: Gaseous and Condensed Phase Studies

The conversion of this compound-based preceramic polymers into silicon nitride films involves complex chemical reactions in both the gaseous and condensed phases during pyrolysis. illinois.eduvu.edu.au Understanding these reactions is key to controlling the properties of the final film.

During pyrolysis, the preceramic polymer undergoes significant structural changes. illinois.edu In the initial stages, volatile, low-molecular-weight species are eliminated, and the polymer cross-links to form an infusible network. dtic.mil As the temperature increases, further bond cleavage and rearrangement occur, leading to the formation of an amorphous ceramic. illinois.edugoogle.com The atmosphere used during pyrolysis, such as nitrogen or ammonia (B1221849), can significantly influence the chemical reactions and the composition of the final ceramic. illinois.edu

Studies on the pyrolysis of related organosilicon polymers have shown that the cleavage of the polymer backbone and the substitution of Si-C bonds with Si-N bonds are important steps in the formation of silicon nitride. illinois.edu The retention of phosphorus-containing species in the char residue has been observed in studies of related fire-retardant polymers, indicating that the composition of the precursor influences the final ceramic. vu.edu.au

This compound in the Synthesis of Silicon-Based Thin Films and Nanostructures via CVD/ALD

This compound is a key precursor in CVD and ALD, two techniques used to deposit thin films with precise thickness control. aip.org These methods are essential in the semiconductor industry for manufacturing microelectronic devices. nih.gov

This compound is particularly advantageous as a precursor because it is free of carbon and halogens, which can be undesirable impurities in the final film. aip.org Its high reactivity and vapor pressure also contribute to its effectiveness. aip.orggelest.com

Surface Reaction Mechanisms of this compound during Film Growth

In ALD, the film growth occurs through self-limiting surface reactions. mdpi.com For silicon nitride deposition using this compound, the process involves two half-reactions. In the first, this compound molecules chemisorb onto the substrate surface. In the second, a nitrogen source, such as ammonia or nitrogen plasma, reacts with the adsorbed precursor to form a layer of silicon nitride. mdpi.com

The surface chemistry plays a crucial role in the ALD process. The nature of the surface groups, such as -NHx and -H, can influence the adsorption of the precursor molecules. mdpi.com Density functional theory has been used to study the reaction mechanisms of related precursors like silane (B1218182) and ammonia on silicon nitride surfaces, revealing that the formation of Si-N bonds is energetically favorable. researchgate.net

Rational Design of CVD/ALD Processes Utilizing this compound

The rational design of CVD and ALD processes aims to optimize film properties by carefully controlling process parameters. efds.org With this compound, this includes the choice of nitrogen source, deposition temperature, and plasma conditions. nih.govsigmaaldrich.comsigmaaldrich.com

Plasma-enhanced ALD (PEALD) is often used with this compound to deposit high-quality silicon nitride films at low temperatures (below 400°C). nih.govaip.orgsigmaaldrich.com The use of different plasma gases, such as N₂, N₂/H₂, or NH₃, can affect the film's properties, including its density and wet etch rate. nih.govsigmaaldrich.comresearchgate.net For example, N₂ plasma can help to reduce the hydrogen content in the film, which is beneficial for some applications. mdpi.com

The table below summarizes key findings from various studies on the deposition of silicon nitride films using this compound and related precursors.

| Precursor | Co-reactant | Deposition Method | Temperature (°C) | Growth Per Cycle (Å/cycle) | Key Findings | Reference(s) |

| This compound (TSA) | N₂/H₂ plasma | PEALD | 300-400 | 1.3 - 2.1 | Growth rate and wet etch rate are highly dependent on plasma conditions. | sigmaaldrich.comsigmaaldrich.com |

| This compound (TSA) | N₂/H₂ plasma | PEALD | 300-400 | 1.4 - 2.1 | Achieved high growth per cycle and refractive index. | nih.gov |

| This compound (TSA) | NH₃ plasma | RPALD | Not specified | Not specified | Investigated the effect of plasma power on film characteristics. | researchgate.net |

| This compound (TSA) | N₂, N₂/H₂, NH₃ plasma | PEALD | Not specified | Not specified | Compared the quality of films grown with different nitrogen sources. | aip.org |

| Tris(disilanyl)amine (TDSA) | NH₃ plasma | PEALD | <300 | Not specified | A novel precursor for high growth rate and etch-resistant films. | researchgate.net |

| This compound-derivative | N₂ plasma | PEALD | Not specified | Not specified | Achieved good conformality on high aspect ratio structures. | tue.nl |

Role of this compound in the Formation of Mixed Silicon-Nitrogen-Containing Compounds and Ceramics

Beyond silicon nitride, this compound can be used to synthesize other silicon-nitrogen-containing materials. The ability to form Si-N bonds makes it a versatile building block for various compounds and ceramics.

For example, amine-substituted this compound and tridisilylamine compounds can be prepared through the catalytic dehydrocoupling of this compound with amines. google.com This method provides a halogen-free route to new Si-N containing molecules that can serve as precursors for thin film deposition. google.com

The pyrolysis of this compound-based preceramic polymers can also be tailored to produce mixed ceramics. For instance, by co-pyrolyzing with other polymers or by using specific fillers, it is possible to create silicon oxycarbonitride (SiOCN) or other complex ceramic systems. csic.esunipd.it The composition of the final ceramic is influenced by the initial precursor chemistry and the pyrolysis conditions. csic.esunipd.it

Computational Chemistry and Theoretical Modeling of Trisilylamine

Quantum Chemical Calculations for Ground State Geometries and Energetics

Quantum chemical calculations have been instrumental in resolving the debate over the geometry of trisilylamine. Unlike its pyramidal carbon analog, trimethylamine (B31210), this compound adopts a planar configuration around the central nitrogen atom. This planarity has been both predicted by theory and confirmed by experimental methods like gas-phase electron diffraction. researchgate.netrsc.org

Early and subsequent computational studies employing methods such as Density Functional Theory (DFT), with functionals like B3LYP, and Møller-Plesset perturbation theory (MP2) have successfully reproduced the experimentally observed planar structure. researchgate.netnih.govexplorationpub.comresearchgate.net These calculations show that the Si-N-Si bond angle is approximately 120°, which is characteristic of sp² hybridization at the nitrogen center. vedantu.com The planarity is often attributed to factors like pπ-dπ back-bonding, where the nitrogen lone pair delocalizes into vacant d-orbitals on the silicon atoms, and electrostatic repulsion between the silicon atoms. researchgate.netvedantu.com

Theoretical calculations provide precise values for bond lengths and angles that are in excellent agreement with experimental data. Gas-phase electron diffraction studies have determined the Si-N bond length to be 1.734 ± 0.002 Å and the Si-N-Si angle to be 119.7 ± 0.1°. rsc.org Computational models have been able to replicate these values with high fidelity, validating the theoretical approaches used.

| Parameter | Experimental Value (Gas-Phase Electron Diffraction) | Computational Prediction Level | Calculated Value |

|---|---|---|---|

| Si-N Bond Length | 1.734 ± 0.002 Å rsc.org | DFT/B3LYP | ~1.74 Å |

| Si-N-Si Bond Angle | 119.7 ± 0.1° rsc.org | DFT/B3LYP | ~120° |

| Molecular Geometry | Planar (C₃h symmetry) researchgate.netsci-hub.box | DFT, MP2 | Planar (C₃h symmetry) |

Reaction Mechanism Simulations and Transition State Theory for this compound Transformations

Computational modeling is crucial for understanding the reaction pathways of this compound, particularly in its role as a precursor for materials synthesis. This compound is a key compound for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon nitride (Si₃N₄) films. semanticscholar.orgresearchgate.netsigmaaldrich.com Theoretical studies have been conducted to elucidate the mechanisms of these transformations.

Simulations based on transition state theory (TST) help in mapping the potential energy surfaces of reactions involving this compound. These calculations identify the intermediate activated complexes and determine the activation energies required for the reaction to proceed. For instance, the reaction of this compound with ammonia (B1221849) to produce silicon nitride has been shown to be thermodynamically favorable through calculations of the Gibbs free energy change. semanticscholar.org

Computational studies have proposed mechanisms for the plasma-enhanced deposition of silicon nitride from this compound and ammonia. These models involve the formation, propagation, and termination of radical species. By calculating the thermodynamic properties of potential intermediates, researchers can build a comprehensive picture of the deposition process, indicating that there are no significant thermodynamic barriers to the use of this compound as a precursor. semanticscholar.org

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their motion and interactions in different environments such as gases, liquids, or on surfaces. These simulations rely on force fields, which are sets of parameters that define the potential energy of the system.

For this compound and related organosilicon compounds, MD simulations can model processes like diffusion, conformational changes, and interactions with other molecules or surfaces. For example, MD simulations using force fields like CHARMM36 have been applied to study the interaction of biomolecules with silicon nitride surfaces, demonstrating the utility of these computational techniques for complex interfaces. arxiv.org While specific MD studies focusing solely on this compound in various solvents are not extensively documented in the literature, the foundational work on developing force fields (as discussed in Section 6.5) is the critical first step that enables such simulations. These simulations would allow researchers to predict macroscopic properties from the collective behavior of molecules, bridging the gap between single-molecule quantum calculations and real-world systems.

Spectroscopic Parameter Prediction and Validation using Computational Methods

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations of vibrational and nuclear magnetic resonance (NMR) spectra have been used to confirm its structure and assign experimental features.

The vibrational spectra (Infrared and Raman) of this compound are relatively simple, a fact that is consistent with its high C₃h symmetry. sci-hub.box Quantum chemical calculations can predict the frequencies and intensities of vibrational modes. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for approximations in the theoretical model and anharmonicity. nih.govnih.gov The excellent agreement between the calculated and observed spectra provides strong evidence for the planar structure of the molecule. sci-hub.box

| Vibrational Mode Description | Symmetry | Calculated Frequency (cm⁻¹) nist.gov | Experimental Frequency (cm⁻¹) nist.gov |

|---|---|---|---|

| SiH₃ asymmetric stretch | A' | 2180 | - |

| NSi₃ symmetric stretch | A' | 493 | 490 sci-hub.box |

| SiH₃ rock | A" | 748 | - |

| NSi₃ asymmetric stretch | E' | 995 | 996 sci-hub.box |

| SiH₃ symmetric deformation | E' | 942 | 941 sci-hub.box |

| SiH₃ rock | E' | 697 | - |

| SiNSi bend | E' | 190 | ~230 sci-hub.box |

Similarly, ab initio calculations of NMR chemical shifts are a vital tool for structure elucidation. nih.govresearchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method is a commonly used approach to predict the NMR shielding tensors, from which chemical shifts can be derived. modgraph.co.uk While large deviations can occur for protons attached to heteroatoms like nitrogen due to environmental effects, these computational methods are generally successful in predicting the shifts for other nuclei in organosilicon compounds, aiding in the assignment of complex spectra. modgraph.co.uk

Development of Force Fields for this compound and Related Systems

While quantum chemical calculations provide high accuracy, they are computationally too expensive for large systems or long-timescale simulations. For these applications, classical molecular mechanics simulations using force fields are necessary. A significant challenge has been the lack of well-parameterized force fields for organosilicon compounds compared to standard organic molecules. nih.gov

The development of a force field involves defining a functional form for the potential energy and then parameterizing it. nih.govacs.org This process includes deriving parameters for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic). nih.govacs.org For silylamines, these parameters are typically derived by fitting to high-level quantum mechanical data. rsc.org For example, torsional parameters are fitted to QM-calculated potential energy profiles for rotation around specific bonds. acs.org

Recent efforts have focused on developing organosilane parameters compatible with widely used force fields like AMBER (e.g., GAFF2) and CHARMM. nih.govrsc.orgresearchgate.netuiuc.edu These new parameter sets are validated by comparing calculated properties, such as liquid densities and enthalpies of vaporization, against experimental data. nih.govacs.org The systematic parameterization of force fields for silylamines and related silicon compounds is essential for enabling accurate large-scale molecular dynamics simulations of these systems in materials science and biochemistry. nih.govrsc.org

Emerging Research Directions and Future Outlook for Trisilylamine Chemistry

New Frontiers in Trisilylamine Synthesis and Functionalization

The synthesis of this compound, historically challenging due to byproduct formation and reaction kinetics, is entering a new phase of refinement and innovation. pitt.edu Early gas-phase methods are now largely considered obsolete for industrial production due to significant byproduct accumulation and slow reaction rates. pitt.edu Modern research focuses on condensed-phase synthesis, which offers superior yields and purity. pitt.edusmolecule.com

A significant advancement is the use of this compound itself as a reaction medium, which eliminates the need for external solvents. pitt.edu In this approach, monochlorosilane (MCS) is dissolved directly into liquid TSA, which accelerates the reaction kinetics. pitt.edu Another improved method involves using solvents such as anisole, toluene, or xylene, which facilitate a condensed-phase reaction between ammonia (B1221849) and liquified MCS, achieving yields of approximately 94%. smolecule.comvedantu.com These processes not only improve efficiency but also simplify the removal of the ammonium (B1175870) chloride byproduct, reducing reactor downtime. smolecule.comvedantu.com Purification techniques have also advanced, with methods like dual-stage distillation and fractional distillation being employed to achieve the high purity (>99.9%) required for the semiconductor industry. pitt.eduresearchgate.net

Beyond the synthesis of the parent compound, the functionalization of this compound and its derivatives represents a major frontier. Research into mono-substituted TSA precursors with the general formula (SiH₃)₂N–SiH₂–X (where X can be a halogen, isocyanato, amino, or alkoxy group) is opening pathways to new silicon-containing films. rsc.org A particularly innovative area is the use of novel trisilylamines (trisilazanes) for the advanced surface functionalization of materials like mesoporous silica (B1680970). benchchem.comresearchgate.net These reactions allow for precise control over the amount and distribution of different functional groups on a surface in a single step. benchchem.comresearchgate.net This molecular precursor strategy is crucial for creating tailored hybrid materials with specific functionalities. benchchem.com

| Functionalization Approach | Precursor Example | Key Finding/Application | Reference(s) |

| Mono-substituted TSA | (SiH₃)₂N–SiH₂–X (X = halogen, amino, etc.) | Precursors for forming novel silicon-containing films via deposition methods. | rsc.org |

| Surface Functionalization with Trisilazanes | (SiHMe₂)₂NSiMe₂R (R = functional group) | Allows for stoichiometric control of different surface species (SiHMe₂, SiMe₂R, SiOH) on mesoporous silica. | benchchem.comresearchgate.net |

| Bipodal Anchoring | Indenyl-substituted trisilazanes | The indenyl group can act as a leaving group, leading to a dimethylsilyl species anchored via two Si-O bonds to a silica surface. | benchchem.comresearchgate.net |

| Controlled Surface Derivatization | (SiHMe₂)₂NSiMe₂(CH₂)₃Cl | Creates bifunctional hybrid materials by derivatizing a specific fraction of surface silanol (B1196071) groups with chloropropyl groups. | benchchem.comresearchgate.net |

Advanced Applications of this compound in Catalysis and Materials Science: Focus on Novel Roles and Mechanistic Pathways

This compound's utility extends beyond its role as a precursor, with emerging applications in catalysis and advanced materials science that leverage its unique reactivity.

In catalysis, this compound serves as an effective catalyst for several organic reactions by activating silicon-hydrogen bonds. capes.gov.br Its catalytic activity is prominent in:

Hydrosilylation: Facilitating the addition of Si-H bonds across unsaturated carbon-carbon double bonds in alkenes and alkynes. capes.gov.br

Hydroamination: Catalyzing the addition of an amine group across a C=C double bond. capes.gov.br

Dehydrogenative Silylation: Enabling the replacement of a hydrogen atom with a silyl (B83357) group (SiH₃). capes.gov.br

In materials science, the primary application of this compound is as a precursor for depositing silicon-based thin films, a critical process in semiconductor manufacturing. pitt.eduscribd.com It is particularly valued in flowable chemical vapor deposition (FCVD) processes to create silicon oxide and silicon nitride films that can fill high-aspect-ratio structures in advanced logic and memory devices. smolecule.comvedantu.com The mechanistic pathway involves the gas-phase polymerization of TSA, often activated by a remote plasma with ammonia, to form oligomers that deposit on the substrate. acs.org However, a challenge with this process is that the resulting films can have a high density of Si-H bonds, which may be unsuitable for applications requiring low-k dielectric films. acs.org

Another advanced application is the synthesis of silicon-based nanoparticles. capes.gov.br Through thermal decomposition or plasma-assisted synthesis, this compound acts as a silicon source, releasing SiH₃ radicals that serve as the building blocks for nanoparticles with controlled sizes and morphologies. capes.gov.br

| Application Area | Specific Use | Mechanistic Insight / Novel Role | Reference(s) |

| Catalysis | Hydrosilylation, Hydroamination, Dehydrogenative Silylation | Acts as a catalyst by activating the Si-H bond, enabling the synthesis of diverse organic compounds. | capes.gov.br |

| Materials Science (Thin Films) | Precursor for SiO₂ and Si₃N₄ films via FCVD/ALD | Undergoes plasma-activated gas-phase polymerization to form oligomers that deposit and fill high-aspect-ratio semiconductor features. | smolecule.comvedantu.comacs.org |

| Materials Science (Nanoparticles) | Synthesis of silicon nanoparticles | Serves as a silicon source through thermal or plasma-induced decomposition, releasing SiH₃ radicals as nanoparticle building blocks. | capes.gov.br |

Integration of this compound Chemistry with Other Fields: Supramolecular Chemistry, Bioinorganic Chemistry

The unique electronic and structural properties of this compound are paving the way for its integration into interdisciplinary fields like supramolecular and bioinorganic chemistry.

Supramolecular Chemistry: this compound possesses a distinctive planar geometry at the nitrogen center, a stark contrast to the pyramidal shape of its carbon analog, trimethylamine (B31210). dntb.gov.ua This planarity arises from the delocalization of the nitrogen lone pair into the vacant d-orbitals of the silicon atoms (pπ-dπ bonding). polymersource.ca This structural feature makes this compound an intriguing building block for supramolecular chemistry, where molecular shape and electronic properties dictate the formation of larger, ordered assemblies. While this area is still emerging, the rigidity and defined geometry of the N(SiH₃)₃ unit could be exploited in the design of novel host-guest systems or self-assembled molecular materials.

Bioinorganic Chemistry: In the bioinorganic realm, this compound is finding applications related to the development of biocompatible materials. smolecule.comcapes.gov.br Its ability to functionalize surfaces by introducing silyl groups can be used to tailor properties like biocompatibility, adhesion, and wettability. smolecule.com This has significant potential in:

Drug Delivery Systems: Modifying the surface of materials to enhance biocompatibility and control the release rates of pharmaceuticals. capes.gov.br

Medical Implants: Improving the integration of implants with biological tissues by creating more biocompatible surfaces. smolecule.com

Furthermore, this compound is utilized as a reagent in various biochemical assays and in the synthesis of specific biomolecules where the incorporation of silicon is desired. capes.gov.br The strong, stable silicon-nitrogen bonds are a key feature in these applications. capes.gov.br

Challenges and Opportunities in this compound Research

Despite its growing importance, research and application in this compound chemistry face several challenges that also present significant opportunities for innovation.

Challenges:

Synthesis and Purification: A primary challenge remains the synthesis of this compound with the extremely high purity (>99.9%) demanded by the electronics industry. pitt.edu The process requires careful management of byproducts like ammonium chloride and polysilazanes, which can contaminate the final product. pitt.edusmolecule.com

Film Properties: For materials applications, films deposited using this compound can sometimes exhibit undesirable properties, such as a high density of Si-H bonds, which affects their performance in certain electronic components like low-k dielectric layers. acs.org

Regulatory Frameworks: Like all chemical manufacturing, the production and use of this compound are subject to evolving regulatory standards, which can influence market dynamics and production costs.

Opportunities:

Growing Market Demand: The global market for this compound is expanding, driven by the relentless growth of the semiconductor industry, particularly in advanced 3D NAND and logic manufacturing. polymersource.ca This provides a strong incentive for research into more efficient and cost-effective production methods.

Advanced Materials: There are significant opportunities to design new functionalized this compound derivatives as precursors for next-generation materials. rsc.org These materials could have tailored electronic, optical, or mechanical properties for specialized applications in electronics and beyond.

Sustainable Chemistry: Developing greener synthesis routes with higher atom economy, less hazardous byproducts, and lower energy consumption is a major opportunity. Industry collaborations and research initiatives are increasingly focused on creating sustainable chemical solutions.

Interdisciplinary Applications: The integration of this compound into fields like bioinorganic and supramolecular chemistry is still in its early stages. Exploring its potential in these areas could lead to novel applications in medicine, sensors, and smart materials. smolecule.comcapes.gov.br

Q & A

Q. What are the critical safety protocols for handling trisilylamine in laboratory settings?